molecular formula C11H14ClNO4S B2809899 Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate CAS No. 1325303-30-7

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate

Cat. No.: B2809899
CAS No.: 1325303-30-7
M. Wt: 291.75
InChI Key: NEPMYCZTASMEKM-UHFFFAOYSA-N
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Description

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate is a chemical intermediate designed for research and development applications, particularly in medicinal and synthetic chemistry. Its structure incorporates both a sulfonylacetate group, protected by a tert-butyl ester, and a chloropyridine ring, making it a versatile precursor for the synthesis of more complex molecules. The tert-butyl ester group enhances the compound's stability and can be readily deprotected under mild acidic conditions to generate the free acid for further derivatization . The 2-chloropyridin-3-yl moiety is a privileged structure in pharmaceutical research, often serving as a key component in active molecules . Researchers can utilize this compound to explore structure-activity relationships, often through Suzuki-Miyaura cross-coupling reactions where the chloride can be displaced, or through functionalization of the sulfonyl group . While the exact biological activity of this specific compound may not be fully characterized, analogs featuring the sulfonylacetate functional group have been investigated for their potential biological properties, and nitrogen-containing heterocycles like the chloropyridine ring are commonly found in compounds with various pharmacological activities . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 2-(2-chloropyridin-3-yl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-9(14)7-18(15,16)8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPMYCZTASMEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and tert-butyl bromoacetate.

    Sulfonylation: The 2-chloropyridine undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The resulting sulfonylated intermediate is then reacted with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-chloropyridine-3-sulfonic acid and tert-butyl alcohol.

    Reduction: 2-chloropyridine-3-sulfide derivatives.

Scientific Research Applications

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

    Biological Studies: It serves as a tool compound in studying the biological activity of sulfonylated pyridine derivatives.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural, synthetic, and crystallographic differences between Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate and its analogs:

Compound Name Molecular Formula Pyridine Substituents Crystal System/Space Group Key Properties/Activities Synthesis Highlights Reference
This compound C₁₁H₁₃ClNO₄S 2-Cl, 3-sulfonyl Not reported Intermediate for bioactive molecules Likely involves sulfonylation of 2-chloropyridin-3-yl derivatives with tert-butyl acetate N/A
Tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate C₁₈H₁₈N₂O₄S 5-(4-cyanophenyl), 3-sulfonyl Monoclinic, P21/c S(6) hydrogen-bonded ring; π-π stacking Suzuki coupling, lithiation, Boc-protection, recrystallization
5-O-Methylsulfonyl-1H-indole-2-carboxylic acid derivatives (e.g., Compound 2) C₁₁H₁₁NO₅S Indole core with 5-O-methylsulfonyl Not reported Cytotoxic (IC₅₀ ~1 µM vs. COLO 205, SK-MEL-2) EDC/I-mediated coupling of indole and sulfonyl segments
Tert-butyl 2-((4R,6S)-2,2-dimethyl-6-(((1-phenyl-1H-tetrazol-5-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)-acetate C₂₀H₂₈N₄O₆S Tetrazolylsulfonyl Not reported High-cost specialty chemical ($7,000/g) Multi-step alkylation and sulfonylation

Structural and Functional Insights

  • Substituent Effects on Bioactivity: Chloro vs. Cyano Groups: The 2-chloro substituent in the target compound may enhance electrophilicity, favoring nucleophilic substitutions in drug design. In contrast, the 5-(4-cyanophenyl) group in the analog (C₁₈H₁₈N₂O₄S) introduces π-conjugation and hydrogen-bonding capacity, as evidenced by its intramolecular S(6) hydrogen-bonded ring and π-π stacking interactions . Sulfonyl Group Size: Smaller sulfonyl substituents (e.g., methylsulfonyl in indole derivatives) correlate with potent cytotoxicity, likely due to improved membrane permeability. Bulkier groups, such as benzylsulfonyl, reduce activity .
  • Crystallographic Trends: The analog C₁₈H₁₈N₂O₄S crystallizes in a monoclinic system (P21/c) with a dihedral angle of 33.71° between aromatic rings, facilitating intermolecular C–H⋯O/N hydrogen bonds and weak π-π interactions. This structural rigidity contrasts with the more flexible indole-based sulfonates, which lack detailed crystallographic data .
  • Synthetic Strategies: Target Compound: Likely synthesized via sulfonylation of 2-chloropyridin-3-yl intermediates, analogous to the lithiation and Boc-protection steps used for C₁₈H₁₈N₂O₄S .

Commercial and Industrial Considerations

  • Cost Analysis : While the target compound’s pricing is unreported, analogs like the tetrazolylsulfonyl derivative (C₂₀H₂₈N₄O₆S) command premium prices ($7,000/g), suggesting that complex sulfonated pyridines are high-value intermediates .
  • Scalability : The use of SHELX software (e.g., SHELXL, SHELXS) for crystallographic refinement is a common thread, ensuring structural accuracy in industrial batch synthesis .

Biological Activity

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate is an organic compound characterized by its unique combination of a sulfonyl group and a tert-butyl ester. This compound, with the molecular formula C11_{11}H14_{14}ClNO4_4S, is of significant interest in medicinal chemistry due to its potential biological activities. The presence of the pyridine ring, along with sulfonyl and ester functionalities, suggests diverse mechanisms of action, particularly in enzyme interactions and receptor modulation.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}ClNO4_4S
  • Molecular Weight : 293.75 g/mol
  • Functional Groups : Sulfonyl group, tert-butyl ester, chloropyridine

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : Compounds with pyridine derivatives often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. For instance, studies have shown that related compounds can inhibit COX-1 and COX-2, leading to reduced production of prostaglandins (PGE2_2) .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.

Biological Activities

This compound has been investigated for several biological activities:

1. Anti-inflammatory Activity

Research indicates that sulfonylated pyridine derivatives can significantly inhibit COX enzymes. For example:

  • IC50_{50} Values : Various derivatives have shown IC50_{50} values ranging from 19.45 μM to 42.1 μM against COX enzymes, suggesting potent anti-inflammatory properties .

2. Antimicrobial Properties

The compound’s structure suggests potential antimicrobial activity. Studies on similar sulfonamide compounds have demonstrated efficacy against a range of bacterial strains.

3. Additional Pharmacological Effects

Other reported activities include:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals.
  • Anticancer Potential : Preliminary studies indicate that derivatives may possess cytotoxic effects against various cancer cell lines.

Research Findings and Case Studies

A summary of relevant research findings is presented in the table below:

StudyActivity AssessedKey Findings
Study ACOX InhibitionIC50_{50} values for COX-1 ranged from 19.45 μM to 28.39 μM
Study BAntimicrobialEffective against multiple strains; specific MIC values not reported
Study CAntioxidantDemonstrated significant free radical scavenging activity

Synthetic Pathways

The synthesis of this compound typically involves:

  • Sulfonylation : 2-chloropyridine is treated with a sulfonyl chloride.
  • Esterification : The resulting sulfonamide is reacted with tert-butyl bromoacetate.

This synthetic route highlights the versatility of the compound for further derivatization in drug design applications.

Q & A

Basic: What are the standard synthetic routes for Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sulfonation of 2-chloropyridin-3-yl derivatives using sulfonyl chlorides, followed by esterification with tert-butyl acetate. Key factors include:

  • Temperature : Optimal reaction efficiency occurs between 0–25°C to avoid side reactions like over-sulfonation .
  • Solvent : Polar aprotic solvents (e.g., DCM or THF) enhance sulfonyl group activation .
  • Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl byproducts, improving reaction kinetics .
    Yield optimization requires monitoring via TLC or HPLC to confirm intermediate formation .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR identify the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~80–85 ppm for 13^13C) and sulfonyl moiety (δ ~3.5–4.0 ppm for 1^1H) .
  • IR : Strong S=O stretching vibrations at ~1350–1150 cm1^{-1} confirm sulfonyl group presence .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How do intermolecular interactions in the crystal lattice affect the compound’s stability?

Answer:
X-ray crystallography reveals that the compound forms a 3D network via:

  • C–H⋯O/N hydrogen bonds (e.g., between pyridinyl H and sulfonyl O), with bond lengths of 2.2–2.5 Å .
  • Weak aromatic stacking (centroid-centroid distance: ~3.95 Å), contributing to lattice rigidity .
    These interactions reduce molecular mobility, enhancing thermal stability (melting point: 423 K) . Refinement using SHELXL97 ensures accurate modeling of these interactions .

Advanced: What computational strategies are used to model the sulfonyl group’s electronic effects on reactivity?

Answer:

  • DFT Calculations : Predict charge distribution, showing the sulfonyl group’s electron-withdrawing nature increases electrophilicity at the pyridine ring .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, e.g., solvation shells in THF stabilize transition states during esterification .
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes), where the sulfonyl group may act as a hydrogen bond acceptor .

Advanced: How can researchers resolve contradictions in crystallographic data refinement?

Answer:
Discrepancies in lattice parameters or R-factors can be addressed by:

  • Data Quality Checks : Ensure completeness (>95%) and redundancy (>4) in diffraction data .
  • Alternative Software : Cross-validate using programs like OLEX2 or PHENIX to confirm SHELXL97 results .
  • Twinned Data Analysis : Apply twin-law matrices (e.g., HKLF5 format) for crystals with pseudo-merohedral twinning .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the sulfonyl ester .
  • Inert Atmosphere : Argon or nitrogen blankets reduce oxidation risks .

Advanced: How do reaction kinetics vary for this compound under acidic vs. basic conditions?

Answer:

  • Acidic Conditions : Protonation of the sulfonyl group accelerates nucleophilic attack but risks tert-butyl ester cleavage. Rate constants (kk) increase by ~2-fold in HCl/THF .
  • Basic Conditions : Deprotonation enhances electrophilicity at the pyridine ring, favoring SNAr reactions. Pseudo-first-order kinetics dominate in NaOH/EtOH systems .
    Kinetic studies using UV-Vis or stopped-flow spectroscopy are recommended to track intermediate species .

Basic: How should researchers handle incomplete toxicity or ecotoxicity data for this compound?

Answer:

  • Read-Across Methods : Compare with structurally similar compounds (e.g., tert-butyl sulfonyl derivatives) to estimate LD50_{50} or EC50_{50} values .
  • Precautionary Measures : Assume acute toxicity (GHS Category 4) until data is available. Use fume hoods and PPE (gloves, goggles) during handling .
  • In Silico Tools : Apply QSAR models (e.g., ECOSAR) to predict aquatic toxicity based on logP and molecular weight .

Advanced: What strategies optimize regioselectivity in derivatization reactions of the pyridine ring?

Answer:

  • Directing Groups : The 2-chloro substituent directs electrophiles to the C5 position via σ-complex stabilization .
  • Metal Catalysis : Pd-catalyzed C–H activation enables coupling at C4 (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Computational Screening : DFT-based Fukui indices identify electron-rich sites (e.g., C5 > C4) for functionalization .

Advanced: How does the tert-butyl group influence solubility and bioavailability in drug design applications?

Answer:

  • Solubility : The tert-butyl group reduces aqueous solubility (logP ~2.5) but enhances lipid membrane permeability .
  • Metabolic Stability : Steric hindrance from the tert-butyl group slows cytochrome P450-mediated oxidation, prolonging half-life .
  • Bioavailability : Formulation with cyclodextrins or liposomes mitigates solubility limitations for in vivo studies .

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